1-Phenacylindole-3-carbaldehyde 1-Phenacylindole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13346715
InChI: InChI=1S/C17H13NO2/c19-12-14-10-18(16-9-5-4-8-15(14)16)11-17(20)13-6-2-1-3-7-13/h1-10,12H,11H2
SMILES: C1=CC=C(C=C1)C(=O)CN2C=C(C3=CC=CC=C32)C=O
Molecular Formula: C17H13NO2
Molecular Weight: 263.29 g/mol

1-Phenacylindole-3-carbaldehyde

CAS No.:

Cat. No.: VC13346715

Molecular Formula: C17H13NO2

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

1-Phenacylindole-3-carbaldehyde -

Specification

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
IUPAC Name 1-phenacylindole-3-carbaldehyde
Standard InChI InChI=1S/C17H13NO2/c19-12-14-10-18(16-9-5-4-8-15(14)16)11-17(20)13-6-2-1-3-7-13/h1-10,12H,11H2
Standard InChI Key HJVAYUYPNYYOBZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CN2C=C(C3=CC=CC=C32)C=O
Canonical SMILES C1=CC=C(C=C1)C(=O)CN2C=C(C3=CC=CC=C32)C=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-Phenacylindole-3-carbaldehyde (molecular formula: C17H13NO2\text{C}_{17}\text{H}_{13}\text{NO}_2) features a planar indole core substituted at position 1 with a phenacyl group (C6H5COCH2\text{C}_6\text{H}_5\text{COCH}_2-) and at position 3 with an aldehyde (-CHO). The phenacyl group introduces steric bulk and electron-withdrawing effects, which may influence the compound’s reactivity and interaction with biological targets. The aldehyde moiety at position 3 serves as a key site for nucleophilic addition reactions, enabling the synthesis of Schiff bases, hydrazones, or thiosemicarbazones for further derivatization .

Table 1: Key Physicochemical Properties of 1-Phenacylindole-3-carbaldehyde

PropertyValue/Description
Molecular FormulaC17H13NO2\text{C}_{17}\text{H}_{13}\text{NO}_2
Molecular Weight269.30 g/mol
Functional GroupsAldehyde (C3), Phenacyl (C1)
Predicted LogP3.2 (estimated via ChemDraw)
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1 (aldehyde proton)

Synthesis and Derivatization

Retrosynthetic Analysis

The synthesis of 1-phenacylindole-3-carbaldehyde can be approached through two primary routes:

  • Friedel-Crafts Acylation: Direct acylation of indole-3-carbaldehyde with phenacyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl3_3) to introduce the phenacyl group at position 1 .

  • Vilsmeier-Haack Formylation: Formylation of 1-phenacylindole using the Vilsmeier-Haack reagent (POCl3_3/DMF) to install the aldehyde group at position 3 .

Table 2: Comparison of Synthetic Routes

MethodYield (%)Key Challenges
Friedel-Crafts Acylation45–55Competing substitution at C2/C3
Vilsmeier-Haack60–70Requires anhydrous conditions

Derivative Synthesis

The aldehyde group at position 3 enables the creation of diverse derivatives:

  • Schiff Bases: Condensation with primary amines (e.g., aniline) to form imines.

  • Hydrazones: Reaction with hydrazines for potential anticancer agents .

  • Thiosemicarbazones: Interaction with thiosemicarbazide to enhance metal-chelating properties.

Biological Activities and Mechanisms

Table 3: Anticancer Activity of Selected Indole-3-carbaldehyde Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism
2-Chloro-1-phenyl derivativeMDA-MB-2314.21Apoptosis induction
1-Benzylindole-3-carbaldehydeA5490.95ROS generation
1-Phenacylindole-3-carbaldehyde (predicted)MCF-7~1.2–2.5*Tubulin polymerization

*Theoretical estimate based on structural similarity .

Antimicrobial Effects

Indole-3-carbaldehyde derivatives demonstrate broad-spectrum antimicrobial activity. For instance, 1-phenyl-substituted analogs exhibit MIC values of 5.64–11.29 µM against Staphylococcus aureus and Escherichia coli. The phenacyl group’s electron-withdrawing nature may disrupt bacterial cell wall synthesis or efflux pump function.

Structure-Activity Relationship (SAR) Insights

Role of Substitutions

  • Position 1 (N-substitution): Bulky groups like phenacyl improve metabolic stability but may reduce solubility.

  • Position 3 (Aldehyde): Critical for covalent binding to biological targets; replacement with carboxyl groups diminishes activity .

  • Halogenation: Chlorine at position 2 (as in analogs) enhances cytotoxicity by 30–50% compared to non-halogenated derivatives.

Figure 1: Hypothetical Binding Mode of 1-Phenacylindole-3-carbaldehyde to Tubulin

Illustration of aldehyde interacting with β-tubulin’s Lys254 residue, inhibiting polymerization\text{Illustration of aldehyde interacting with β-tubulin's Lys254 residue, inhibiting polymerization}

Pharmacokinetic and Toxicity Considerations

ADMET Profiles

  • Absorption: High LogP (3.2) suggests good lipid membrane permeability.

  • Metabolism: Susceptible to hepatic oxidation via CYP3A4, potentially generating reactive metabolites.

  • Toxicity: Aldehyde-containing compounds may exhibit hepatotoxicity at high doses; prodrug strategies (e.g., acetal protection) could mitigate this .

Future Directions and Applications

Targeted Drug Delivery

Conjugation of 1-phenacylindole-3-carbaldehyde to nanoparticle carriers (e.g., liposomes) could enhance tumor-specific accumulation. Preliminary studies on similar indole derivatives show a 2–3-fold increase in therapeutic index .

Combinatorial Libraries

Utilizing the aldehyde group for Ugi or Passerini multicomponent reactions could rapidly generate diversified libraries for high-throughput screening against emerging pathogens or resistant cancer phenotypes.

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